molecular formula C15H15NO3 B1618745 Methyl 5-cyano-2-oxo-5-phenylcyclohexanecarboxylate CAS No. 38289-20-2

Methyl 5-cyano-2-oxo-5-phenylcyclohexanecarboxylate

Cat. No. B1618745
CAS RN: 38289-20-2
M. Wt: 257.28 g/mol
InChI Key: JNUNIHDBRZOUMB-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-oxo-5-phenylcyclohexanecarboxylate is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-cyano-2-oxo-5-phenylcyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-cyano-2-oxo-5-phenylcyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

38289-20-2

Product Name

Methyl 5-cyano-2-oxo-5-phenylcyclohexanecarboxylate

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

methyl 5-cyano-2-oxo-5-phenylcyclohexane-1-carboxylate

InChI

InChI=1S/C15H15NO3/c1-19-14(18)12-9-15(10-16,8-7-13(12)17)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3

InChI Key

JNUNIHDBRZOUMB-UHFFFAOYSA-N

SMILES

COC(=O)C1CC(CCC1=O)(C#N)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1CC(CCC1=O)(C#N)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the procedure of Example 1, Part B, but substituting 2.0 gm. (0.0069 mole) of the dimethyl ester of 4-cyano-4-phenylpimelic acid (prepared in Part A, above) for the 34.97 gm. of the dimethyl ester of 4-(p-chlorophenyl)-4-cyanopimelic acid and using 45 ml. of the tetrahydrofuran, 1.57 gm. (0.014 mole) of the potassium tert-butoxide, and 10 ml. of the 2.5 N acetic acid instead of the 700 ml., the 24.4 gm., and the 175 ml., respectively, there is thus obtained a residue which upon recrystallization from technical hexane gives 1.07 gm. (60% yield) of the desired 2-carbomethoxy-4-cyano-4-phenylcyclohexanone having a melting point at 79.5° to 81.5° C.
[Compound]
Name
dimethyl ester
Quantity
0.0069 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-(p-chlorophenyl)-4-cyanopimelic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.014 mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

4-Cyano-4-phenylheptanedioic acid dimethyl ester (14.45 g, 0.05 mol) was dissolved in dry tetrahydrofuran (350 ml). Sodium tert-butylate (9.6 g, 0.1 mol) was then added in portions. During this addition the reaction mixture became orange in colour. Thereafter, the mixture was boiled under reflux for 5 h. During the boiling a beige-colouring, slurry-like suspension formed. The reaction mixture was cooled to room temperature overnight. 2.5 N glacial acetic acid (170 ml) was slowly added dropwise to the reaction mixture, while cooling with ice. Toluene (100 ml) was then added to the mixture. The organic phase was separated off and washed with saturated sodium bicarbonate solution (3×70 ml), water (3×50 ml) and sodium chloride solution (1×70 ml). After drying with Na2SO4, the solvent was distilled off on a rotary evaporator and the residue was recrystallized from methanol. It was possible to obtain the desired product in a yield of 10.7 g (83%) as a yellow solid with a melting point of 75-80° C.
Quantity
14.45 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
Sodium tert-butylate
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

4-cyano-4-phenyl heptane dicarboxylic acid dimethylester (19.8 g, 68 mmol) was dissolved in dry tetrahydrofuran (480 mL). Potassium tert-butylate (13.2 g, 120 mmol) was then added in portions. During this addition the reaction mixture changed colour to orange. The batch was then boiled for 5 h with reflux. A brown solution was formed during boiling. The reaction mixture was cooled to room temperature overnight. 2.5N acetic acid (230 mL) was slowly added in drops to the reaction mixture with ice cooling. The batch was then mixed with toluol (100 mL), the organic phase separated and washed with saturated NaHCO3 solution (3×100 mL), H2O (3×50 mL) and NaCl solution (1×100 mL). After drying with Na2SO4 the solvent was distilled off in a vacuum. A yellowish solid remained.
Name
4-cyano-4-phenyl heptane dicarboxylic acid dimethylester
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

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